4-methoxy-N-((5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzamide

説明

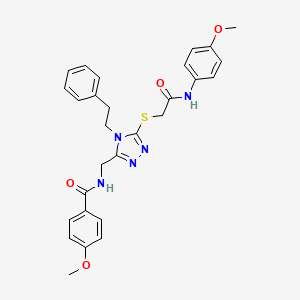

This compound features a benzamide core substituted with a methoxy group at the para position. The triazole ring at its core is functionalized with a phenethyl group at position 4 and a thioether-linked acetamide moiety at position 3.

特性

IUPAC Name |

4-methoxy-N-[[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-4-(2-phenylethyl)-1,2,4-triazol-3-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29N5O4S/c1-36-23-12-8-21(9-13-23)27(35)29-18-25-31-32-28(33(25)17-16-20-6-4-3-5-7-20)38-19-26(34)30-22-10-14-24(37-2)15-11-22/h3-15H,16-19H2,1-2H3,(H,29,35)(H,30,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJEYRRPNIPHGJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2CCC3=CC=CC=C3)SCC(=O)NC4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

531.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 4-methoxy-N-((5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including its effects on various cellular processes and potential therapeutic applications.

Chemical Structure

The compound can be structurally represented as follows:

This structure features a triazole ring, methoxy groups, and a thioether linkage, which are significant for its biological interactions.

Biological Activity Overview

Research has highlighted several biological activities associated with this compound:

Case Study: Cytotoxicity in Melanoma

In a detailed investigation involving the compound B9 (a derivative), researchers utilized MTT assays to evaluate cytotoxicity against VMM917 melanoma cells. Key findings included:

- Selective Cytotoxicity : The compound exhibited a 4.9-fold increase in cytotoxicity towards cancer cells compared to normal cells.

- Mechanism of Action : Flow cytometry revealed that B9 induced S-phase cell cycle arrest, indicating a disruption in DNA synthesis and cell proliferation.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Anticancer | Selective cytotoxicity on melanoma cells | |

| Antimicrobial | Potential based on structural similarity | |

| Anti-inflammatory | Suggested by methoxyphenyl group presence |

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of related compounds has been explored extensively. For example, the synthesis of triazole derivatives often involves reactions that yield compounds with varying degrees of biological activity. Understanding SAR is crucial for optimizing the efficacy of these compounds.

Table 2: Structure-Activity Relationships

| Compound | Activity Level | Modifications Made |

|---|---|---|

| B9 | High | Thioether linkage modification |

| 5-(4-methoxybenzyl)-B9 | Moderate | Alteration in phenyl groups |

類似化合物との比較

Structural Analogues from

Three compounds (ZINC IDs: ZINC00633743, ZINC00687359, ZINC00687361) share structural similarities:

- ZINC00687359: N-((4-Ethyl-5-{(2-{[3-(Methylthio)Phenyl]Amino}-2-Oxoethyl)Thio}-4H-1,2,4-Triazol-3-Yl}Methyl)-4-Methylbenzamide Key Differences:

- Substituents : Ethyl group at position 4 of the triazole (vs. phenethyl in the target compound) and a methylbenzamide (vs. methoxybenzamide).

| Property | Target Compound | ZINC00687359 |

|---|---|---|

| Triazole Substituent | Phenethyl (C6H5CH2CH2) | Ethyl (CH2CH3) |

| Benzamide Substituent | 4-Methoxy | 4-Methyl |

| Acetamide Branch | 4-Methoxyphenylamino | 3-(Methylthio)Phenylamino |

Hydroxamic Acid Derivative ()

The compound N-((4-Benzyl-5-((2-(Hydroxyamino)-2-Oxoethyl)Thio)-4H-1,2,4-Triazol-3-Yl)Methyl)-4-Methoxybenzamide (878065-05-5) shares the methoxybenzamide and triazole-thioether backbone but replaces the 4-methoxyphenylamino group with a hydroxamic acid (–NHOH).

Triazole-Thioether Benzamides in Tyrosinase Inhibition ()

Compounds like 5-[(2-Amino-1,3-Thiazol-4-Yl)Methyl]-4-Phenyl-4H-1,2,4-Triazole-3-Thiol (5) and derivatives (9a–k) feature triazole-thioether scaffolds but lack the methoxybenzamide moiety.

Substituent Effects on Physicochemical Properties

Stability and Reactivity

- Thioether vs. Thione Tautomerism : Unlike triazole-thiones (), the thioether in the target compound avoids tautomeric equilibria, enhancing stability under physiological conditions .

- Hydrolytic Sensitivity : The acetamide group may undergo hydrolysis in acidic/basic environments, necessitating prodrug strategies for oral delivery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。